(3-(2-Methylpyridin-4-yl)phenyl)methanol
Overview
Description
(3-(2-Methylpyridin-4-yl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a 2-methylpyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common method for synthesizing (3-(2-Methylpyridin-4-yl)phenyl)methanol involves the Suzuki cross-coupling reaction.
Reduction of Ketones: Another method involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing automated reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(2-Methylpyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl ring and pyridine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, potentially leading to new therapeutic agents.
Industry:
Mechanism of Action
The mechanism by which (3-(2-Methylpyridin-4-yl)phenyl)methanol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
(3-(2-Methylpyridin-4-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(2-Methylpyridin-4-yl)phenyl)amine: Contains an amine group instead of methanol.
(3-(2-Methylpyridin-4-yl)phenyl)ketone: Features a ketone group instead of methanol.
Uniqueness: Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[3-(2-methylpyridin-4-yl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-7-13(5-6-14-10)12-4-2-3-11(8-12)9-15/h2-8,15H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUVKYLTSUZUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC(=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279268 | |
Record name | 3-(2-Methyl-4-pyridinyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-06-7 | |
Record name | 3-(2-Methyl-4-pyridinyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methyl-4-pyridinyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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